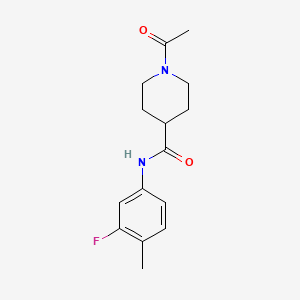![molecular formula C20H32N4O2 B5343773 N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5343773.png)
N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine, also known as MP-10, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of pyridine derivatives and has shown promising results in various studies related to neuroscience, cancer research, and drug discovery.
Mechanism of Action
The mechanism of action of N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine is not fully understood. However, it has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes such as pain, depression, and neurodegenerative diseases. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis by targeting various signaling pathways involved in cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, it has been shown to have potential anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have potential neuroprotective effects by modulating the sigma-1 receptor, which is involved in various physiological and pathological processes such as pain, depression, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine has several advantages for lab experiments. It is a novel compound that has shown promising results in various studies related to neuroscience, cancer research, and drug discovery. It has a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes. However, the limitations of this compound include its limited availability and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine. These include further investigations into its potential use in neuroscience, cancer research, and drug discovery. This compound has shown promising results in various studies related to these fields, and further studies could lead to the development of novel therapies for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine involves a multi-step process that includes the reaction of 2-chloronicotinic acid with 1-ethylpropylamine, followed by the reaction of the resulting product with 4-morpholin-4-ylpiperidine-1-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques such as NMR, HPLC, and mass spectrometry.
Scientific Research Applications
N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine has been extensively studied for its potential use in scientific research. It has shown promising results in various studies related to neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes such as pain, depression, and neurodegenerative diseases. This compound has also been shown to have potential anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
properties
IUPAC Name |
(4-morpholin-4-ylpiperidin-1-yl)-[6-(pentan-3-ylamino)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-3-17(4-2)22-19-6-5-16(15-21-19)20(25)24-9-7-18(8-10-24)23-11-13-26-14-12-23/h5-6,15,17-18H,3-4,7-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHXIILZVIVGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=NC=C(C=C1)C(=O)N2CCC(CC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B5343700.png)

![4-(5-{[1-(4-ethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B5343719.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5343726.png)
![3-(5-{[3-(2-ethoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5343737.png)
![3-(2-{[1-(hydroxymethyl)cyclopropyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5343743.png)
![6-(4-fluorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5343750.png)

![N-[4-(2-pyridinyl)butyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5343780.png)
![6-[4-(benzyloxy)-3-methoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343786.png)

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5343791.png)
![7-acetyl-6-(4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5343796.png)
![5-{5-[(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5343811.png)